molecular formula C8H16O2 B2409338 (2S)-2-(3-Ethyloxetan-3-yl)propan-1-ol CAS No. 2248209-34-7

(2S)-2-(3-Ethyloxetan-3-yl)propan-1-ol

Cat. No.: B2409338
CAS No.: 2248209-34-7
M. Wt: 144.214
InChI Key: SKUFJSDDUHFVIJ-SSDOTTSWSA-N
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Description

(2S)-2-(3-Ethyloxetan-3-yl)propan-1-ol is an organic compound that belongs to the class of oxetanes, which are four-membered cyclic ethers. This compound features a chiral center, making it optically active. The presence of the oxetane ring and the hydroxyl group in its structure suggests potential reactivity and applications in various fields, including organic synthesis and pharmaceuticals.

Properties

IUPAC Name

(2S)-2-(3-ethyloxetan-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-3-8(5-10-6-8)7(2)4-9/h7,9H,3-6H2,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUFJSDDUHFVIJ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)C(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1(COC1)[C@H](C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(3-Ethyloxetan-3-yl)propan-1-ol typically involves the formation of the oxetane ring followed by the introduction of the hydroxyl group. One common method is the cyclization of a suitable precursor, such as a halohydrin, under basic conditions. For example, the reaction of 3-chloropropanol with a strong base like sodium hydride can lead to the formation of the oxetane ring. Subsequent reduction or substitution reactions can introduce the ethyl group and the hydroxyl group at the desired positions.

Industrial Production Methods

Industrial production methods for (2S)-2-(3-Ethyloxetan-3-yl)propan-1-ol would likely involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(3-Ethyloxetan-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or a ketone.

    Reduction: The oxetane ring can be reduced to form a linear ether.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) can be used.

    Substitution: Reagents such as SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of linear ethers.

    Substitution: Formation of halides, amines, or other substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: May serve as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Could be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(3-Ethyloxetan-3-yl)propan-1-ol would depend on its specific application. In general, the compound’s reactivity is influenced by the presence of the oxetane ring and the hydroxyl group. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of molecular structures.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(3-Methyloxetan-3-yl)propan-1-ol: Similar structure with a methyl group instead of an ethyl group.

    (2S)-2-(3-Phenyloxetan-3-yl)propan-1-ol: Similar structure with a phenyl group instead of an ethyl group.

Uniqueness

(2S)-2-(3-Ethyloxetan-3-yl)propan-1-ol is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties compared to its analogs

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